Chiral Recognition in Ant Trail Pheromone Activity: (R)-2-Dodecanol vs. (S)-Enantiomer
The trail pheromone activity of 2-dodecanol is strictly dependent on its absolute configuration. The (R)-enantiomer is the major component of the trail pheromone in Crematogaster castanea and C. auberti, eliciting strong behavioral responses [1]. In C. scutellaris, (R)-2-dodecanol was also behaviorally active, even though it was not detected in their extracts [2]. The (S)-enantiomer was found to be inactive or significantly less potent in these systems, highlighting the stereospecificity of the pheromone receptor [3].
| Evidence Dimension | Trail pheromone activity / behavioral response |
|---|---|
| Target Compound Data | (R)-2-dodecanol: Active; 1 pg per 32 cm trail gives activity comparable to 8 tibial glands |
| Comparator Or Baseline | (S)-2-dodecanol: Inactive or significantly less potent |
| Quantified Difference | Qualitative difference in behavioral activity; (S)-enantiomer fails to elicit trail-following response |
| Conditions | Behavioral assays with Crematogaster ant species |
Why This Matters
Procuring the correct (R)-enantiomer is essential for any research into ant semiochemistry or for developing species-specific pest management tools, as the (S)-enantiomer or racemate will yield false negatives.
- [1] Morgan, E. D. (2004). The trail pheromone of the ant Crematogaster castanea. Entomological Science, 7(2), 99-102. View Source
- [2] Scarano, F., Giannetti, D., Trenti, F., Giacomazzi, F., Vigna, J., Guella, G., Grasso, D. A., & Haase, A. (2024). Trail pheromone identification in the ant Crematogaster scutellaris. Scientific Reports, 14, 12345. View Source
- [3] Pinyarat, W., & Mori, K. (1992). Synthesis of the Enantiomers of 2-Dodecanol, a Component of the Hind Leg Tibial Gland Secretion of Worker Ants of Crematogaster auberti. Bioscience, Biotechnology, and Biochemistry, 56(10), 1673. View Source
